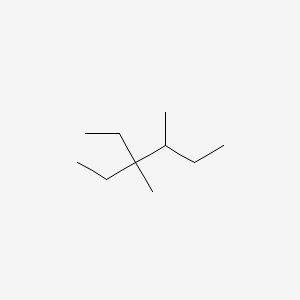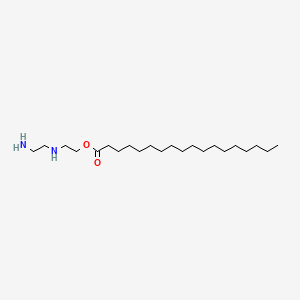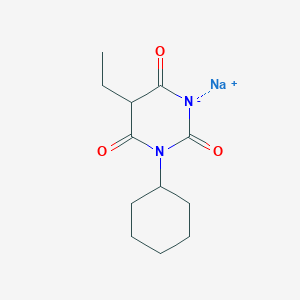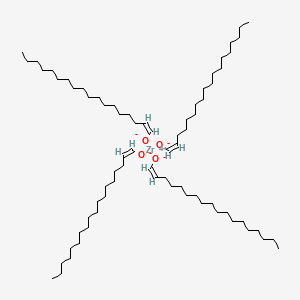
Zirconium(4+) (Z)-octadecen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium(4+) (Z)-octadecen-1-olate is a chemical compound that features zirconium in its +4 oxidation state, coordinated with (Z)-octadecen-1-olate ligands. This compound is part of a broader class of zirconium-based organometallic compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and biomedical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zirconium(4+) (Z)-octadecen-1-olate typically involves the reaction of zirconium tetrachloride with (Z)-octadecen-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor. The general reaction scheme can be represented as follows:
ZrCl4+4(Z)-octadecen-1-ol→Zr((Z)-octadecen-1-olate)4+4HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium(4+) (Z)-octadecen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can convert zirconium(4+) to lower oxidation states.
Substitution: Ligand exchange reactions where the (Z)-octadecen-1-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Zirconium dioxide (ZrO₂) is a major product.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New zirconium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Zirconium(4+) (Z)-octadecen-1-olate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its anti-cancer properties and as a component in imaging agents.
Industry: Utilized in the production of advanced materials, including coatings and nanocomposites.
Wirkmechanismus
The mechanism by which zirconium(4+) (Z)-octadecen-1-olate exerts its effects involves coordination with target molecules through its zirconium center. The compound can interact with various molecular targets, including enzymes and receptors, altering their activity and leading to desired biological or chemical outcomes. The pathways involved often include the formation of stable zirconium-ligand complexes that can modulate the function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zirconium(4+) acetate
- Zirconium(4+) propionate
- Zirconium(4+) butyrate
Uniqueness
Zirconium(4+) (Z)-octadecen-1-olate is unique due to its long-chain (Z)-octadecen-1-olate ligands, which impart distinct hydrophobic properties and influence its solubility and reactivity. This makes it particularly suitable for applications in non-polar environments and in the formation of hydrophobic coatings and materials.
Eigenschaften
CAS-Nummer |
93840-08-5 |
|---|---|
Molekularformel |
C72H140O4Zr |
Molekulargewicht |
1161.1 g/mol |
IUPAC-Name |
(Z)-octadec-1-en-1-olate;zirconium(4+) |
InChI |
InChI=1S/4C18H36O.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*17-19H,2-16H2,1H3;/q;;;;+4/p-4/b4*18-17-; |
InChI-Schlüssel |
JKTWFBBYJFYEAF-PNFPHFRRSA-J |
Isomerische SMILES |
CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].[Zr+4] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



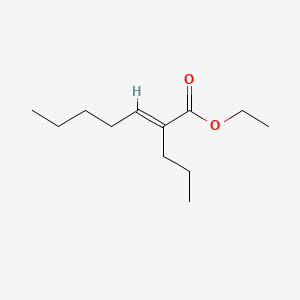
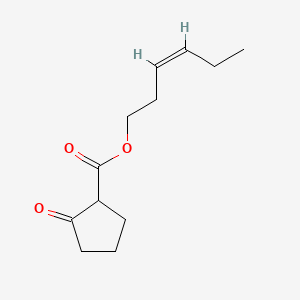
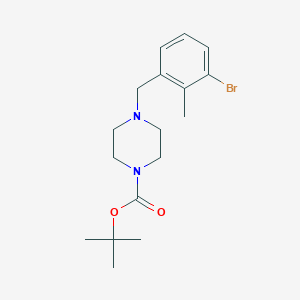
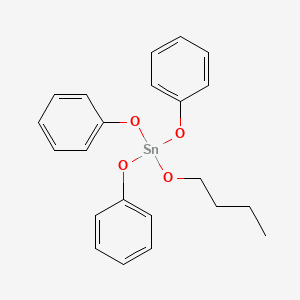


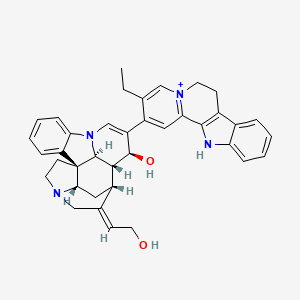
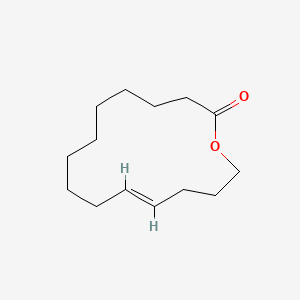
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

